molecular formula C9H6FNO2 B1341504 4-Fluoro-7-methylisatin CAS No. 668-24-6

4-Fluoro-7-methylisatin

Cat. No. B1341504
CAS RN: 668-24-6
M. Wt: 179.15 g/mol
InChI Key: GMOIUCVMHIKMDC-UHFFFAOYSA-N
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Description

4-Fluoro-7-methylisatin is a chemical compound with the molecular formula C9H6FNO2 . It is used in various fields of research and development .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13). The molecular weight of this compound is 179.15 .

Scientific Research Applications

Spectroscopic Investigation and Molecular Analysis

A study conducted by Polat et al. (2015) investigated the vibrational assignments, spectroscopic characteristics (FT-IR and FT-Raman), and molecular interactions of compounds related to 4-Fluoro-7-methylisatin. Through density functional theory (DFT) and analysis of molecular orbital contributions, the study provided deep insights into the effects of substituents on isatin derivatives, including changes in electronic and thermodynamic parameters. This research contributes to understanding the fundamental chemical properties of isatin derivatives and their potential applications in various fields, including material science and drug design (Polat, Bulut, Arıcan, Kandemirli, & Yıldırım, 2015).

Structural Elucidation through Electron Diffraction

Belyakov et al. (2018) explored the molecular structure of 1-methylisatin (a close relative of this compound) using gas-phase electron diffraction (GED) and quantum chemical computation. The study provided accurate structural data, including bond lengths and angles, which are crucial for understanding the reactivity and interactions of isatin derivatives. Such information is vital for the design of new compounds with desired biological or chemical properties (Belyakov, Nikolaenko, Oskorbin, Vogt, Rykov, & Shishkov, 2018).

Synthesis and Biological Activity

Research on the synthesis and evaluation of isatin derivatives, including those related to this compound, highlights the potential for discovering new biological activities. For instance, Hamdy et al. (2015) reported on the Suzuki–Miyaura reactions of dichloro-N-methylisatin, leading to the synthesis of arylated methylisatins with notable antiviral activities against HIV. This study demonstrates the pharmaceutical application possibilities of isatin derivatives in developing new antiviral agents (Hamdy, Al-Masoudi, Pannecouque, Rahman, Villinger, & Langer, 2015).

Molecular Docking and α-Glucosidase Inhibition

A study by Xie et al. (2017) synthesized and evaluated novel isatin-thiazole derivatives for their α-glucosidase inhibitory activity, showcasing the application of isatin derivatives in addressing diabetes through enzyme inhibition. Molecular docking studies indicated significant interactions between the synthesized compounds and the α-glucosidase enzyme, suggesting a promising direction for developing new antidiabetic agents (Xie, Wang, Wang, Chen, Peng, Li, Deng, Chen, & Li, 2017).

properties

IUPAC Name

4-fluoro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIUCVMHIKMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588555
Record name 4-Fluoro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

668-24-6
Record name 4-Fluoro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Z)—N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (7.22, 37 mmol) was dissolved in neat H2SO4 (50 ml) and heated at 60° C. for 1 h. The resulting solid was collected by filtration and washed with water to yield the title compound. 1H NMR (CDCl3, 400 MHz) δ 8.35 (bs, 1H), 7.45 (m, 1H), 6.73 (m, 1H), 2.25 (s, 3H).
Quantity
37 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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